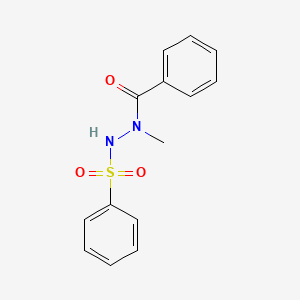

N'-(benzenesulfonyl)-N-methylbenzohydrazide

描述

N'-(Benzenesulfonyl)-N-methylbenzohydrazide is a benzohydrazide derivative characterized by a benzoyl group (C₆H₅CO-) linked to a hydrazide backbone. The hydrazide nitrogen atoms are substituted with a methyl group (-CH₃) and a benzenesulfonyl moiety (-SO₂C₆H₅).

属性

CAS 编号 |

6962-59-0 |

|---|---|

分子式 |

C14H14N2O3S |

分子量 |

290.34 g/mol |

IUPAC 名称 |

N'-(benzenesulfonyl)-N-methylbenzohydrazide |

InChI |

InChI=1S/C14H14N2O3S/c1-16(14(17)12-8-4-2-5-9-12)15-20(18,19)13-10-6-3-7-11-13/h2-11,15H,1H3 |

InChI 键 |

FZPZYQKVWCASCG-UHFFFAOYSA-N |

规范 SMILES |

CN(C(=O)C1=CC=CC=C1)NS(=O)(=O)C2=CC=CC=C2 |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N’-(benzenesulfonyl)-N-methylbenzohydrazide typically involves the reaction of benzenesulfonyl chloride with N-methylbenzohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization from ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of N’-(benzenesulfonyl)-N-methylbenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically isolated by filtration and purified through crystallization or distillation techniques .

化学反应分析

Types of Reactions

N’-(benzenesulfonyl)-N-methylbenzohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfinyl or sulfide derivatives.

Substitution: Various substituted benzenesulfonyl derivatives.

科学研究应用

N’-(benzenesulfonyl)-N-methylbenzohydrazide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential as an anticancer and antimicrobial agent due to its ability to inhibit specific enzymes and proteins.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes

作用机制

The mechanism of action of N’-(benzenesulfonyl)-N-methylbenzohydrazide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. This inhibition can lead to various biological effects, including the suppression of cell proliferation and microbial growth .

相似化合物的比较

Structural Variations and Physicochemical Properties

The table below compares N'-(benzenesulfonyl)-N-methylbenzohydrazide with structurally related benzohydrazides and sulfonohydrazides:

Key Observations :

- Substituent Effects on Yield: Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzenesulfonyl ring (as in 2t and 2u ) reduce yields (55–73%) compared to simpler substituents, likely due to steric or electronic hindrance during synthesis.

- Melting Points : Crystalline derivatives like 2t (m.p. 132–133°C ) exhibit higher melting points than liquid analogs (e.g., 2s and 2u), correlating with molecular symmetry and intermolecular interactions.

- Spectral Confirmation : HRMS and NMR data are critical for verifying hydrazone geometry (E/Z isomers) and substituent placement .

生物活性

N'-(benzenesulfonyl)-N-methylbenzohydrazide is a compound belonging to the class of hydrazides, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and antioxidant properties. The information presented is derived from various research studies and reviews, highlighting the significance of this compound in pharmacological applications.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis typically involves the reaction of benzenesulfonyl chloride with N-methylbenzohydrazide under controlled conditions, leading to the formation of the desired product.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzenesulfonamide possess antibacterial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values for some related compounds were reported as follows:

| Compound | MIC (mg/mL) | Target Pathogen |

|---|---|---|

| Compound 4d | 6.72 | E. coli |

| Compound 4h | 6.63 | S. aureus |

| Compound 4a | 6.67 | P. aeruginosa |

| Compound 4e | 6.28 | A. niger |

These findings demonstrate the potential of sulfonamide derivatives in combating bacterial infections, particularly in an era where antibiotic resistance is a growing concern .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been investigated in various studies. For example, a related compound was found to inhibit carrageenan-induced rat-paw edema significantly, showcasing its potential as an anti-inflammatory agent. The percentage inhibition observed was notable at different time intervals:

| Time (hours) | Percentage Inhibition |

|---|---|

| 1 | 94.69% |

| 2 | 89.66% |

| 3 | 87.83% |

Such results suggest that this class of compounds could be beneficial in treating inflammatory conditions .

Antioxidant Activity

Antioxidant properties are another critical aspect of this compound's biological activity. Studies have shown that similar compounds can reduce malondialdehyde (MDA) levels while increasing reduced glutathione (GSH), indicating their potential in mitigating oxidative stress . The IC50 values for antioxidant activity in related compounds have been compared favorably with established antioxidants like Vitamin C.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。